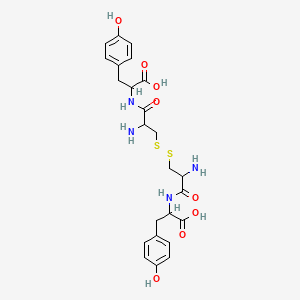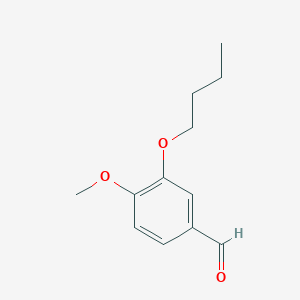
3-Butoxy-4-methoxybenzaldehyde
Descripción general
Descripción
3-Butoxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-Butoxy-4-methoxybenzaldehyde has been studied for its synthesis and optimization in chemical reactions. For instance, 4-benzyloxy-2-methoxybenzaldehyde, a similar compound, was synthesized through O-alkylation and Vilsmeier-Hack reactions with high yield, demonstrating the feasibility of synthesizing complex benzaldehydes under controlled conditions (Lu Yong-zhong, 2011).
Antioxidant Activity
- Benzaldehyde derivatives, including those structurally related to this compound, have been synthesized and tested for their antioxidant properties. For example, derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde have been evaluated using the DPPH method, revealing potential antioxidant applications (Chairul Rijal, W. Haryadi, C. Anwar, 2022).
Crystal Structure Analysis
- The crystal structures of methoxybenzaldehyde derivatives have been extensively studied, providing insight into their molecular arrangements and potential applications in material science. For instance, different conformations and hydrogen-bonding patterns of methoxybenzaldehyde oxime derivatives have been analyzed (L. Gomes, M. D. de Souza, C. F. Da Costa, J. Wardell, J. N. Low, 2018).
Molecular Docking and Interactions
- Molecular docking investigations have been conducted on compounds like 4-methoxybenzaldehyde to understand their interactions with enzymes and potential applications in pharmacology and biochemistry (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).
Applications in Electrochemistry and Catalysis
- Compounds structurally related to this compound have been investigated for their potential use in electrochemical applications. For instance, reductive electrophilic substitution of derivatives has been explored, showing potential in synthetic chemistry and material science (U. Azzena, G. Melloni, A. M. Piroddi, E. Azara, S. Contini, E. Fenude, 1992).
Spectroscopic and Quantum Chemical Studies
- Spectroscopic and quantum chemical studies on compounds like 4-hexyloxy-3-methoxybenzaldehyde provide insights into their electronic and structural properties, relevant for applications in chemical sensing, materials science, and drug design (A. Abbas, H. Gökce, S. Bahçelī, 2016).
Chemosensory and Selective Binding Properties
- Derivatives of methoxybenzaldehyde, such as 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde, have been studied for their chemosensory properties, particularly their selective binding and catalytic applications, indicating potential use in chemical sensors and selective catalysts (Rashmi Sharma, Manmohan Chhibber, S. Mittal, 2015).
Mecanismo De Acción
Mode of Action
Benzaldehyde derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Butoxy-4-methoxybenzaldehyde. These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body .
Propiedades
IUPAC Name |
3-butoxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSRHTDXZIBTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343822 | |
| Record name | 3-Butoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34127-96-3 | |
| Record name | 3-Butoxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

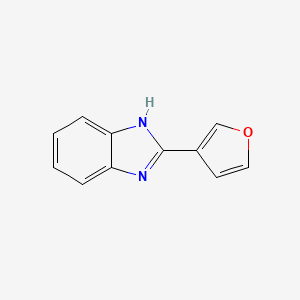

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)
![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)
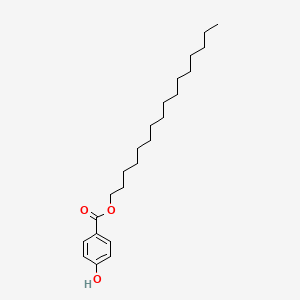
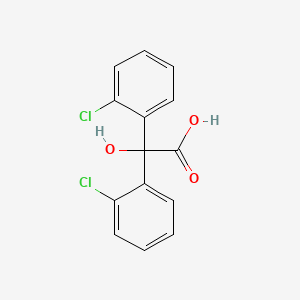
![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)
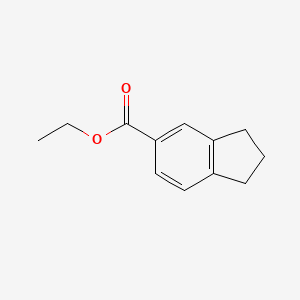
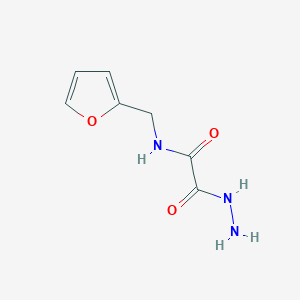

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)
